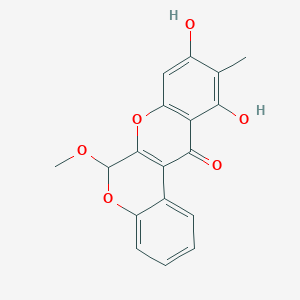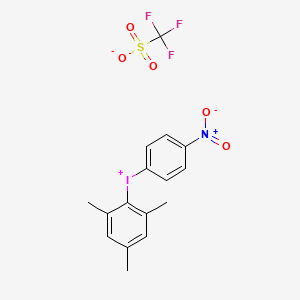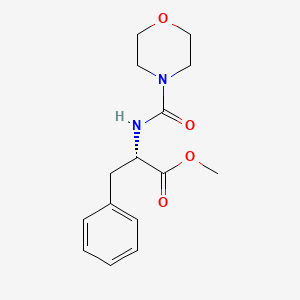
(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate
Vue d'ensemble
Description
(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Studies have explored the synthesis of various derivatives involving morpholine residues, which include (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate or its analogs. For instance, the synthesis of methyl 2-[(3,3-diethylthioureido)phenylmethylamino]-3-methylbutyrate and -4-methylpentenoate 3 from 3-(chlorophenylmethylene)-1,1-diethylthiourea and methyl esters of amino acids L-valine and L-leucine was achieved (Beyer et al., 1996). Similarly, various other compounds with morpholine residues were prepared.
Medical and Biological Applications
- Inhibition of Malonyl-CoA Decarboxylase : Research on malonyl-CoA decarboxylase (MCD) inhibitors has shown that these compounds, including derivatives similar to this compound, can modulate malonyl-CoA levels. This, in turn, impacts fatty acid oxidation rates and increases glucose oxidation rates, potentially offering therapeutic benefits for ischemic heart diseases (Cheng et al., 2006).
Chemical Analysis and Structural Studies
- Spectral Analysis : Research on the absorption spectra of derivatives of Morpholine Green, which may include this compound, provides insights into the electronic properties and structural characteristics of these compounds. The studies involve examining how different substituents affect the spectral properties (Hepworth et al., 1993).
Propriétés
IUPAC Name |
methyl (2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-14(18)13(11-12-5-3-2-4-6-12)16-15(19)17-7-9-21-10-8-17/h2-6,13H,7-11H2,1H3,(H,16,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOZSUJMZCZYQN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


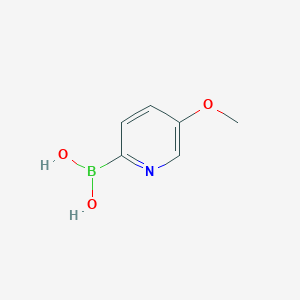

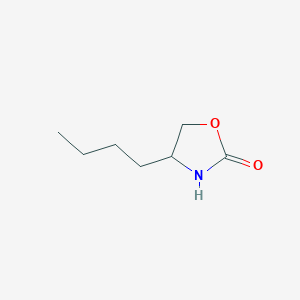
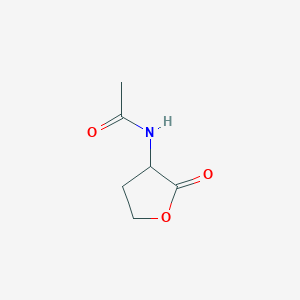
![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)
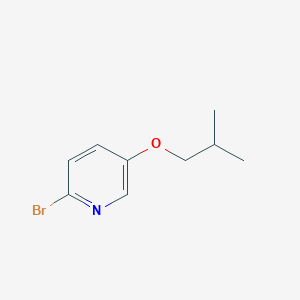
![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)
![Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate](/img/structure/B3084853.png)
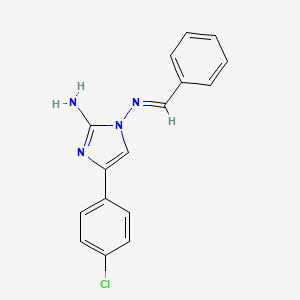
![4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-6-[(1-methyl-2-pyrrolidinylidene)amino]-3-quinolinecarbonitrile](/img/structure/B3084861.png)
![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)
